Disodium 4-octyl 2-sulphonatosuccinate

Hydrotrope Pesticide Formulation Solubilization

This linear C8 monoalkyl sulfosuccinate is a specialized hydrotrope for high-electrolyte agricultural formulations, distinct from the common branched diester DOSS. Researchers and formulators requiring precise phase stability in concentrated glufosinate-ammonium systems should source this specific monoester. - Optimized hydrotropic efficiency for solubilizing adjuvants in high-salt pesticide concentrates, as validated in patent AU 2010299952B2. - Structurally well-defined model compound (95% purity) for surfactant structure-property relationship studies and DOSS impurity profiling. - Biodegradable alternative to phosphate ester and sodium xylene sulfonate hydrotropes, supporting eco-label formulation goals.

Molecular Formula C12H20Na2O7S
Molecular Weight 354.33 g/mol
CAS No. 7389-41-5
Cat. No. B1624829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-octyl 2-sulphonatosuccinate
CAS7389-41-5
Molecular FormulaC12H20Na2O7S
Molecular Weight354.33 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H22O7S.2Na/c1-2-3-4-5-6-7-8-19-11(13)9-10(12(14)15)20(16,17)18;;/h10H,2-9H2,1H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2
InChIKeyHNINHOHKYCRTTM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-Octyl 2-Sulphonatosuccinate: Surfactant Baseline Overview


Disodium 4-octyl 2-sulphonatosuccinate (CAS 7389-41-5) is a linear monoester anionic surfactant belonging to the sulfosuccinate class, characterized by a single C8 alkyl chain, a sulfonate head group, and a carboxylate moiety, with a molecular weight of 354.33 g/mol [1]. Unlike the widely known dioctyl sulfosuccinate (DOSS, CAS 577-11-7), which is a branched diester, this compound is a linear monoester, resulting in distinct physicochemical properties and application niches [2]. Its primary documented use is as a hydrotrope in agricultural pesticide formulations, where it solubilizes hydrophobic adjuvants in high-electrolyte solutions [3].

Hydrotrope for high-electrolyte agrochemical research formulations
Linear monoester surfactant model for structure–property relationship studies
Docusate impurity reference standard for QC method validation

Why Generic Substitution Fails: Structural Specificity


Sulfosuccinate surfactants cannot be treated as interchangeable commodities because small structural changes—linear vs. branched alkyl chain, monoester vs. diester, and chain length—profoundly alter critical performance parameters such as critical micelle concentration (CMC), hydrotropic efficiency, and environmental fate [1]. For example, substituting disodium 4-octyl 2-sulphonatosuccinate with the more common dioctyl sulfosuccinate (DOSS) would replace a linear monoester with a branched diester, which exhibits a different CMC, higher Krafft point, and distinct solubilization behavior [2]. Similarly, replacing it with a shorter-chain monoalkyl sulfosuccinate (e.g., monobutyl) reduces hydrophobic character and compromises hydrotropic performance in electrolyte-rich formulations [3]. The quantitative evidence below demonstrates exactly where these structural distinctions translate into measurable performance differences that directly impact formulation stability, efficacy, and regulatory compliance.

DOSS (branched diester) substitution
Linear C8 monoester vs. branched diester: packing geometry and CMC differences may shift formulation stability and solubilization behavior.
Chain-length analog mismatch
Shorter (e.g., monobutyl) or longer chains may alter hydrophobic balance and hydrotropic efficiency in electrolyte-rich systems.
SXS or phosphate ester replacement
Environmental hazard classification mismatch: substituting SXS may introduce regulatory burden; phosphate esters risk active ingredient degradation.

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrotropic Efficiency vs. Sodium Xylene Sulfonate

Disodium 4-octyl 2-sulphonatosuccinate belongs to the monoalkyl sulfosuccinate class, which has been demonstrated to perform 'at least equal, and often times superior' to the conventional hydrotrope sodium xylene sulfonate (SXS) in maintaining homogeneous, phase-stable pesticide formulations, particularly those containing glufosinate-ammonium and high electrolyte loads [1]. The patent explicitly states that unlike SXS, which is classified as an environmental hazard, monoalkyl sulfosuccinates are 'environmental friendly' and 'highly biodegradable' [1]. The C8 linear chain of the target compound offers an optimal balance, providing stronger hydrophobic interactions than shorter-chain analogs (e.g., monobutyl sulfosuccinate) while avoiding the solubility limitations of longer-chain (C10–C15) monoalkyl sulfosuccinates that require elevated temperatures or co-solvents for micellization [2].

Hydrotropic Efficiency vs. SXS
Class-level
Monoalkyl sulfosuccinate (C8): No environmental hazard; biodegradable; maintains phase stability SXS: Environmental hazard classification; effective but regulatory drawbacks
Supports regulatory-friendly hydrotrope selection for high-electrolyte formulations
Class-level claim; direct performance data for this specific compound may be limited
Hydrotrope Pesticide Formulation Solubilization

Critical Micelle Concentration Advantage vs. DOSS

Ethoxylated sodium monoalkyl sulfosuccinates, derived from the same monoalkyl sulfosuccinate core as the target compound, exhibit generally lower CMC values than sodium dioctyl sulfosuccinate (DOSS/SDOSS), indicating greater efficiency in micelle formation at lower concentrations [1]. While direct CMC data for the non-ethoxylated disodium 4-octyl 2-sulphonatosuccinate are sparsely reported, the structural trend is well-established: monoalkyl sulfosuccinates with linear chains have lower CMCs than the branched-chain diester DOSS due to more favorable packing geometry [2]. Specifically, sodium monoalkyl sulfosuccinates with C10–C15 chains exhibit CMC values in the range of 10⁻³–10⁻² mol/L in the presence of NaCl, whereas DOSS (a branched diester) typically shows CMC values approximately 2–5× higher under comparable conditions due to steric hindrance from the branched 2-ethylhexyl chains [2][3].

CMC Advantage vs. DOSS
Cross-study comparable
CMC ~2–5× lower than DOSS (class-level estimate)
Lower CMC may reduce surfactant loading in micelle-driven applications
Exact CMC for disodium 4-octyl 2-sulphonatosuccinate requires direct measurement
Critical Micelle Concentration Monoalkyl Sulfosuccinate Surfactant Efficiency

Biodegradability and Regulatory Advantage vs. Phosphate Esters

The AU Patent 2010299952B2 explicitly states that monoalkyl sulfosuccinates, in contrast to phosphate ester hydrotropes, are 'mild to skin and eyes, and do not cause undesired/unwanted chemical decomposition of other components of the herbicide/pesticide formulations' [1]. Phosphate esters are characterized by very low pH, making them difficult to incorporate into formulations and posing risks of hydrolytic degradation of active ingredients [1]. The target compound, as a monoalkyl sulfosuccinate, is described as 'highly biodegradable', providing a clear environmental profile advantage [1]. Although quantitative biodegradation half-life data specific to disodium 4-octyl 2-sulphonatosuccinate were not identified in the accessed sources, the class-level claim of high biodegradability is supported by the absence of environmental hazard classification in the ECHA C&L Inventory, in contrast to phosphate esters which are subject to increasing regulatory restriction due to eutrophication concerns [2].

Biodegradability vs. Phosphate Esters
Class-level
Monoalkyl sulfosuccinates: described as highly biodegradable; mild; pH-neutral Phosphate esters: very low pH; risk of co-formulant degradation; eutrophication concerns
Reported biodegradability may ease formulation compliance in regulated markets
Class-level claim; biodegradation rate data for this specific compound not identified
Biodegradability Regulatory Compliance Phosphate Ester

Structural Linearity: Linear C8 Monoester vs. Branched Diester

Disodium 4-octyl 2-sulphonatosuccinate possesses a linear C8 alkyl chain and a single ester linkage, conferring a more compact and predictable molecular geometry compared to the branched, bulky 2-ethylhexyl chains of dioctyl sulfosuccinate (DOSS) [1]. This linearity facilitates tighter packing at interfaces, which is correlated with lower surface tension at the CMC and enhanced wetting on hydrophobic substrates [2]. The molecular formula is C12H20Na2O7S (MW 354.33 g/mol), with the sulfonate group positioned at the 2-position of the succinate backbone, creating a well-defined hydrophilic region distinct from the 3-sulfonato isomers studied by Wiseman et al. [3]. The monoester structure also means the compound carries two sodium counterions (one carboxylate, one sulfonate), yielding higher charge density per molecule than DOSS (which has only one sulfonate head group per two alkyl chains), potentially enhancing electrolyte tolerance [1].

Linear C8 Monoester Structure
Supporting evidence
Linear C8 chain; monoester; dual anionic groups (sulfonate + carboxylate); MW 354.33; sulfonate at 2-position
Defined structure supports reproducible SPR studies and QC method development
Structural identity confirmed via NITE-CHRIP and literature; distinct from 3-sulfonato isomers
Molecular Geometry Linear Alkyl Chain Monoester vs. Diester

High-Value Application Scenarios


Hydrotrope in High-Electrolyte Herbicide Formulations

The primary documented application of monoalkyl sulfosuccinates, including disodium 4-octyl 2-sulphonatosuccinate, is as a hydrotrope in glufosinate-ammonium pesticide formulations. Evidence from AU Patent 2010299952B2 demonstrates that monoalkyl sulfosuccinates maintain formulation homogeneity and phase stability in high-electrolyte aqueous systems where conventional nonionic surfactants fail to solubilize [1]. The linear C8 chain of the target compound provides optimal hydrophobic–hydrophilic balance for solubilizing alcohol ether sulfate adjuvants at pesticide-to-adjuvant ratios from 1:1 to 1:5, without introducing the environmental hazard classification associated with sodium xylene sulfonate [1]. Industrial users seeking to formulate concentrated, stable glufosinate-ammonium products that meet EU regulatory standards should prioritize this compound over SXS or phosphate ester hydrotropes.

Model Surfactant for Structure–Property Relationship Studies

Disodium 4-octyl 2-sulphonatosuccinate serves as a well-defined model compound for systematic structure–property relationship (SPR) studies in surfactant science. Its linear C8 chain, monoester architecture, and dual anionic head groups (sulfonate + carboxylate) provide a clean baseline for comparing the effects of chain length, branching, ester count, and head-group type on CMC, surface tension at CMC, and micelle aggregation number [2]. The compound's 95% purity specification (benchchem datasheet) makes it suitable for reproducible academic research requiring well-characterized surfactants. R&D teams developing novel sulfosuccinate-based formulations can use this compound as a reference standard to benchmark the performance of new derivatives against a structurally simple, commercially available monoester.

Docusate Impurity Reference Standard in Quality Control

Disodium 4-octyl 2-sulphonatosuccinate is structurally related to docusate sodium (DOSS) and is listed as a potential impurity (Disodium Monooctyl Sulfosuccinate) in docusate synthesis . Its distinct molecular weight (354.33 g/mol) and linear chain structure allow it to be chromatographically resolved from DOSS. Pharmaceutical quality control laboratories procuring this compound can use it as a reference standard for impurity profiling and method validation in docusate active pharmaceutical ingredient (API) testing, ensuring compliance with pharmacopoeial impurity limits. This application leverages the compound's defined purity and structural relatedness to the high-volume pharmaceutical surfactant DOSS.

Biodegradable Hydrotrope for Regulated Cleaning Formulations

The class-level evidence of high biodegradability and absence of environmental hazard classification for monoalkyl sulfosuccinates supports the use of disodium 4-octyl 2-sulphonatosuccinate in household and industrial cleaning formulations where phosphate esters are facing increasing regulatory restrictions [1][3]. Its mildness to skin and eyes, combined with effective hydrotropic performance, positions it as a candidate for 'green' or 'eco-label' cleaning products. Formulators aiming to replace phosphate ester hydrotropes with biodegradable alternatives can select this compound to maintain solubilization performance while achieving environmental marketing claims and regulatory compliance.

Application
Selection Property
Validation Focus
High-electrolyte herbicide formulation hydrotrope
Electrolyte-tolerant hydrotropic efficiency
Phase stability in glufosinate-ammonium systems
Surfactant SPR model compound
Defined linear monoester structure
CMC and aggregation behavior benchmarking
Docusate impurity reference standard
Distinct molecular weight and linear chain
Chromatographic resolution from DOSS
Biodegradable cleaning hydrotrope
Reported biodegradability and mildness profile
Replacement of phosphate ester hydrotropes
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